molecular formula C11H13BrO3 B165128 Methyl 4-(3-bromopropoxy)benzoate CAS No. 135998-88-8

Methyl 4-(3-bromopropoxy)benzoate

Cat. No.: B165128
CAS No.: 135998-88-8
M. Wt: 273.12 g/mol
InChI Key: UXQAWAAALKEOIM-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromopropoxy)benzoate is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.13 g/mol . It is a benzoate ester derivative, characterized by the presence of a bromopropoxy group attached to the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-bromopropoxy)benzoate can be synthesized through the reaction of methyl 4-hydroxybenzoate with 3-bromopropanol . The reaction typically involves the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-bromopropoxy)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.

    Reduction: Formation of 4-(3-bromopropoxy)benzyl alcohol.

    Oxidation: Formation of 4-(3-bromopropoxy)benzoic acid.

Scientific Research Applications

Methyl 4-(3-bromopropoxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(3-bromopropoxy)benzoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromopropoxy group can also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Methyl 4-(3-bromopropoxy)benzoate can be compared with other similar compounds such as:

    Methyl 4-(2-bromopropoxy)benzoate: Differing by the position of the bromine atom, which can influence its reactivity and applications.

    Methyl 4-(3-chloropropoxy)benzoate: Substitution of bromine with chlorine, affecting the compound’s chemical properties and reactivity.

    Methyl 4-(3-iodopropoxy)benzoate:

The uniqueness of this compound lies in its specific reactivity profile and the versatility of the bromopropoxy group in various chemical transformations.

Properties

IUPAC Name

methyl 4-(3-bromopropoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQAWAAALKEOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395348
Record name methyl 4-(3-bromopropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135998-88-8
Record name methyl 4-(3-bromopropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound is prepared in a manner substantially analogous to Procedure A starting from 4-hydroxy-benzoic acid methyl ester and 1,3-dibromo-propane. MS (ES+) 272.9
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of methyl 4-hydroxybenzoate (1.52 g, 10 mmol), 1,3-dibromo-propane (20.3 mL, 200 mmol) and potassium carbonate (4.2 g, 30 mmol) in 100 mL of dry CH3CN was heated at 70° C. for 5.0 hr. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite and rinsed with CH3CN. The combined filtrates were concentrated in vacuo and purified by ISCO (Hexane-ethyl acetate: 80:20 to 0:100) on silica gel to afford 107A (2.44 g, 89%) as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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